Cardioplegin is classified as a cardioplegic solution, which can be derived from various sources, including blood products and crystalloid solutions. The most common formulations include blood cardioplegia, del Nido cardioplegia, and histidine-tryptophan-ketoglutarate (HTK) solutions. Each formulation has unique components tailored to enhance myocardial protection during ischemia.
The synthesis of cardioplegin solutions involves precise mixing of various components to achieve the desired physiological properties. For instance, del Nido cardioplegia is prepared using a balanced solution that combines patient blood with electrolytes such as potassium chloride, magnesium sulfate, and sodium bicarbonate. The preparation typically involves:
The molecular structure of cardioplegin varies depending on its formulation but generally includes:
For example, del Nido cardioplegia contains approximately 26 mEq/L potassium chloride and 14 mEq/L magnesium sulfate, among other components .
Cardioplegin solutions undergo several chemical reactions upon administration:
These reactions are critical for minimizing cellular damage during cardiac surgery.
The mechanism of action of cardioplegin involves several key processes:
Studies have shown that effective buffering in cardioplegic solutions correlates with improved preservation of adenosine triphosphate levels during cardiac arrest .
Cardioplegin solutions exhibit specific physical and chemical properties:
These properties are crucial for ensuring the efficacy and safety of cardioplegic solutions during surgical procedures.
Cardioplegin is primarily used in:
Recent studies have demonstrated the effectiveness of various cardioplegic strategies in enhancing patient outcomes by reducing complications such as atrial fibrillation and renal failure post-surgery .
The dawn of cardiac surgery in the 1950s confronted surgeons with an unprecedented challenge: achieving a bloodless, motionless operative field while preserving myocardial viability. Before chemical cardioplegia, techniques relied on physical methods:
These methods offered narrow safety margins, limiting complex repairs. The quest for controlled, reversible arrest catalyzed the chemical cardioplegia era.
In 1955, Denis Melrose revolutionized cardiac surgery by introducing elective cardiac arrest using a 2.5% potassium citrate solution:
Table 1: Key Milestones in Early Cardioplegia Development
Year | Innovation | Key Figure | Impact |
---|---|---|---|
1883 | Potassium-induced diastolic arrest | Sidney Ringer | First description of K⁺ arrest in frog hearts [1] |
1955 | Potassium citrate cardioplegia | Denis Melrose | First clinical elective arrest; abandoned due to toxicity [5] |
1964 | Low-sodium "intracellular" solution | Bretschneider | HTK solution prototype for extended arrest [1] [3] |
The 1970s saw a dichotomy in cardioplegia design, addressing potassium toxicity via divergent strategies:
Limitation: Required redosing every 20–30 minutes due to washout [2].
Intracellular Solutions (Bretschneider HTK):
Table 2: Extracellular vs. Intracellular Cardioplegia Solutions
Characteristic | Extracellular (e.g., St. Thomas) | Intracellular (e.g., Bretschneider HTK) |
---|---|---|
Sodium (mmol/L) | 120–140 | 15–20 |
Potassium (mmol/L) | 16–20 | 9–10 |
Calcium (mmol/L) | 1.2–2.0 | 0.02 (near zero) |
Arrest Mechanism | Depolarizing | Polarizing |
Dosing Frequency | Every 20–30 min | Single dose (≤3 hours) |
Key Additives | Magnesium | Histidine, tryptophan, ketoglutarate |
Blood cardioplegia emerged in the 1970s–1980s as a "natural" evolution, synergizing oxygen delivery with chemical arrest:
Hemoglobin in blood enhanced oxygen unloading during reperfusion compared to crystalloids [6].
Buckberg’s Protocol:
"Hot Shot" Reperfusion: Warm blood cardioplegia before cross-clamp removal reduced reperfusion injury [6].
Clinical Validation:
Table 3: Evolution of Blood Cardioplegia Strategies
Era | Strategy | Key Features | Clinical Impact |
---|---|---|---|
1970s | Cold Blood Cardioplegia | High K⁺ (20–25 mmol/L), 10–15°C | Reduced edema vs. crystalloids [5] |
1980s | Warm Blood Induction | Warm (37°C) induction before arrest | Resuscitated ischemic myocardium [6] |
1990s | Microplegia (Miniplegia) | Concentrated K⁺ added directly to blood, no diluent | Avoided hemodilution; precise dosing [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7